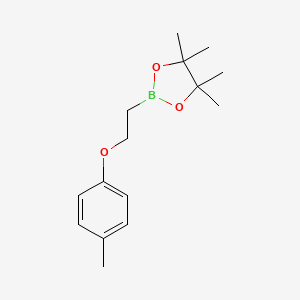![molecular formula C12H17NO2 B2378321 N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide CAS No. 2308273-02-9](/img/structure/B2378321.png)
N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide, also known as Furamidine, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the family of furan-based heterocyclic compounds and has been studied for its antiparasitic, antiviral, and anticancer properties.
Aplicaciones Científicas De Investigación
N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of parasitic infections such as African trypanosomiasis and leishmaniasis. It has also been studied for its antiviral properties against HIV-1 and hepatitis C virus. Furthermore, N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has been investigated for its anticancer activity against various types of cancer, including breast, lung, and prostate cancer.
Mecanismo De Acción
The mechanism of action of N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are essential for the survival of parasites and viruses. It has been shown to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair. N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has also been reported to inhibit the activity of RNA polymerase, an enzyme that is essential for the replication of RNA viruses.
Biochemical and Physiological Effects:
N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has been shown to have low toxicity and high selectivity towards parasites and viruses. It has been reported to have minimal side effects in animal studies and has been well-tolerated in clinical trials. N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has been shown to have a high affinity for DNA and RNA, which may contribute to its antiparasitic and antiviral properties. Furthermore, N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. It has been well-characterized in terms of its chemical and physical properties, which allows for accurate dosing and monitoring. However, N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide also has some limitations for lab experiments. It has a low solubility in water, which may limit its use in certain assays. Furthermore, N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has a short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide. One potential application is in the treatment of parasitic infections that are resistant to current therapies. N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has shown promising results in animal studies and clinical trials for the treatment of African trypanosomiasis and leishmaniasis, and further research is needed to fully evaluate its efficacy. Another potential application is in the treatment of viral infections, particularly HIV-1 and hepatitis C virus. N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has shown antiviral activity in vitro, and further research is needed to evaluate its potential as a therapeutic agent. Additionally, N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has shown anticancer activity against various types of cancer, and further research is needed to evaluate its potential as a chemotherapeutic agent.
Métodos De Síntesis
N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide can be synthesized by reacting 2-amino-5-nitrophenol with 2,2-dimethyl-1,3-propanediamine in the presence of acetic anhydride. The resulting product is then treated with propionic anhydride to obtain N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide. This method of synthesis has been reported in several scientific publications and has been optimized to improve the yield and purity of the final product.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-5-10(14)13-11(12(2,3)4)9-7-6-8-15-9/h5-8,11H,1H2,2-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTISGWKORCBLHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CO1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
![N-(3-Propan-2-yloxypropyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2378240.png)
![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)
![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)

![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2378251.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2378254.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)
![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)
![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2378259.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)